molecular formula C4H2BrNO3 B12507775 4-Bromooxazole-5-carboxylic acid CAS No. 1934983-15-9

4-Bromooxazole-5-carboxylic acid

Cat. No.: B12507775
CAS No.: 1934983-15-9
M. Wt: 191.97 g/mol
InChI Key: HEJCRIKAZWKOIP-UHFFFAOYSA-N
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Description

4-Bromooxazole-5-carboxylic acid is a heterocyclic compound that features a five-membered ring containing both oxygen and nitrogen atoms. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromooxazole-5-carboxylic acid typically involves the cyclization of β-keto hydroxamic acids. One common method employs hydrochloric acid to mediate the cyclization process, resulting in the formation of the desired oxazole derivative . Another approach involves the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .

Industrial Production Methods: Industrial production of this compound often utilizes scalable synthetic routes that ensure high yield and purity. These methods may involve the use of Grignard reagents, nitriles, or amides as starting materials, followed by hydrolysis and cyclization steps .

Chemical Reactions Analysis

Types of Reactions: 4-Bromooxazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different biological activities .

Scientific Research Applications

4-Bromooxazole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromooxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Uniqueness: 4-Bromooxazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom at the 4-position and carboxylic acid group at the 5-position make it a versatile intermediate for further chemical modifications .

Properties

CAS No.

1934983-15-9

Molecular Formula

C4H2BrNO3

Molecular Weight

191.97 g/mol

IUPAC Name

4-bromo-1,3-oxazole-5-carboxylic acid

InChI

InChI=1S/C4H2BrNO3/c5-3-2(4(7)8)9-1-6-3/h1H,(H,7,8)

InChI Key

HEJCRIKAZWKOIP-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(O1)C(=O)O)Br

Origin of Product

United States

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